molecular formula C21H26ClNO2 B4989719 2-[Tert-butyl(methyl)amino]ethyl 2-chloro-2,2-diphenylacetate

2-[Tert-butyl(methyl)amino]ethyl 2-chloro-2,2-diphenylacetate

Cat. No.: B4989719
M. Wt: 359.9 g/mol
InChI Key: XQKRXSYZBONIHB-UHFFFAOYSA-N
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Description

2-[Tert-butyl(methyl)amino]ethyl 2-chloro-2,2-diphenylacetate is a chemical compound with a complex structure that includes a tert-butyl group, a methylamino group, and a diphenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Tert-butyl(methyl)amino]ethyl 2-chloro-2,2-diphenylacetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-chloro-2,2-diphenylacetyl chloride with 2-[tert-butyl(methyl)amino]ethanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization may also be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-[Tert-butyl(methyl)amino]ethyl 2-chloro-2,2-diphenylacetate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases, leading to the formation of the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of new compounds with different functional groups replacing the chloro group.

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with different oxidation states.

    Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

2-[Tert-butyl(methyl)amino]ethyl 2-chloro-2,2-diphenylacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[Tert-butyl(methyl)amino]ethyl 2-chloro-2,2-diphenylacetate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-[Tert-butyl(methyl)amino]ethyl 2-bromo-2,2-diphenylacetate: Similar structure with a bromo group instead of a chloro group.

    2-[Tert-butyl(methyl)amino]ethyl 2-fluoro-2,2-diphenylacetate: Similar structure with a fluoro group instead of a chloro group.

    2-[Tert-butyl(methyl)amino]ethyl 2-iodo-2,2-diphenylacetate: Similar structure with an iodo group instead of a chloro group.

Uniqueness

The uniqueness of 2-[Tert-butyl(methyl)amino]ethyl 2-chloro-2,2-diphenylacetate lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the chloro group, in particular, allows for unique substitution reactions that are not possible with other halogenated analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[tert-butyl(methyl)amino]ethyl 2-chloro-2,2-diphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClNO2/c1-20(2,3)23(4)15-16-25-19(24)21(22,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKRXSYZBONIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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